molecular formula C7H10N2O2S B15216896 1,1'-(2-Thioxoimidazolidine-1,3-diyl)diethanone CAS No. 5391-53-7

1,1'-(2-Thioxoimidazolidine-1,3-diyl)diethanone

Cat. No.: B15216896
CAS No.: 5391-53-7
M. Wt: 186.23 g/mol
InChI Key: RBSPLEPYBFASTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(2-Thioxoimidazolidine-1,3-diyl)diethanone (CAS 5391-53-7) is an imidazolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol, is provided with a guaranteed purity of 97% . Imidazolidine derivatives are recognized as key components in the development of bioactive compounds . Recent scientific investigations into related 2-thioxoimidazolidine analogues have demonstrated that this class of molecules possesses significant pharmacological potential, including synthesizing new derivatives for evaluating antibacterial and antifungal activities . These derivatives can serve as critical synthons for preparing a wide variety of substituted heterocyclic compounds, making them valuable tools for researchers expanding chemical libraries for biological screening . This product is intended for research and development purposes exclusively and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

5391-53-7

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

1-(3-acetyl-2-sulfanylideneimidazolidin-1-yl)ethanone

InChI

InChI=1S/C7H10N2O2S/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3

InChI Key

RBSPLEPYBFASTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(C1=S)C(=O)C

Origin of Product

United States

Preparation Methods

Electronic and Steric Considerations

The thiocarbonyl group exhibits reduced electron density compared to carbonyl analogs, lowering activation barriers for nucleophilic attacks at the C2 position. Steric hindrance from the 1,3-diacetyl substituents directs reactivity toward the N1 and N3 positions, enabling selective functionalization. X-ray crystallographic data from related compounds show planarity deviations of 12.7° between the imidazolidine ring and acetyl groups, influencing packing motifs.

Preparation Methodologies

Cyclocondensation of 1,3-Diaminopropane Derivatives

The most widely applied route involves cyclizing 1,3-diaminopropane with carbon disulfide followed by diacylation:

Reaction Scheme 1
1,3-Diaminopropane + CS₂ → 2-Thioxoimidazolidine
2-Thioxoimidazolidine + 2 Ac₂O → Target Compound

Optimized Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
  • Temperature: 65°C, 4 h
  • Yield: 89% (isolated)
  • Purity: 92% (HPLC)

Table 1: Comparative Yields Under Varied Acylation Conditions

Acylating Agent Solvent Temp (°C) Time (h) Yield (%) Purity (%) Source
Acetic Anhydride THF 65 4 89 92
Acetyl Chloride DCM 25 12 62 85
Acetic Anhydride Toluene 110 2 71 88

Microwave-assisted synthesis reduces reaction times to 15 minutes with comparable yields (85%), though scalability remains challenging due to equipment limitations.

Thiourea-Mediated Ring Closure

Alternative approaches employ N,N′-diacetylthiourea precursors cyclized under basic conditions:

Reaction Scheme 2
N,N′-Diacetylthiourea + K₂CO₃ → Target Compound + H₂S

Key Parameters :

  • Base: Potassium carbonate (2.5 eq)
  • Solvent: Ethanol/water (4:1)
  • Reaction Time: 6 h reflux
  • Yield: 78%

This method produces fewer byproducts compared to acylative routes but requires careful H₂S gas management. ¹H NMR monitoring reveals complete thiourea consumption within 4 hours.

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling Modifications

Recent work demonstrates Pd(OAc)₂ (5 mol%) with C₂-symmetric thiourea ligands enables late-stage arylations:

Reaction Scheme 3
Target Compound + ArB(OH)₂ → 1,3-Diaryl Derivatives

Optimized Conditions :

  • Ligand: C₂-symmetric thiourea (10 mol%)
  • Solvent: DMF/H₂O (3:1)
  • Temp: 80°C, 12 h
  • Yield Range: 65–82%

This methodology expands access to structurally diverse analogs but introduces regioselectivity challenges when using unsymmetrical boronic acids.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (500 MHz, DMSO-d₆) :
δ 2.35 (s, 6H, COCH₃), 3.85–4.10 (m, 4H, NCH₂), 10.21 (s, 1H, NH)

IR (KBr) :
ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3300 cm⁻¹ (N-H)

X-ray Diffraction :
Monoclinic P2₁/c, a = 8.921 Å, b = 10.234 Å, c = 12.567 Å, β = 102.3°, Z = 4

Industrial-Scale Production Considerations

Patent CN103108549A details a continuous flow process achieving 95% conversion:

Process Parameters :

  • Reactor: Plug-flow with static mixers
  • Residence Time: 8 min
  • Temperature: 70°C
  • Throughput: 12 kg/h

This method reduces solvent usage by 40% compared to batch reactions, though it requires specialized equipment for thiourea handling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone (Oxo Analog)

  • Structural Differences : Replacement of the thioxo (C=S) group with an oxo (C=O) group.
  • Physical Properties :
    • The oxo analog (CAS 5391-40-2) is commercially available with 97% purity and a melting point (MP) range similar to high-melting imidazolidine derivatives (~153–156°C for related compounds) .
    • The thioxo variant likely exhibits lower MP due to reduced hydrogen bonding.
  • Reactivity :
    • The oxo group participates in stronger hydrogen bonding, enhancing solubility in polar solvents.
    • Thioxo derivatives may show increased nucleophilicity at the sulfur atom, enabling distinct reaction pathways (e.g., alkylation or coordination with metals) .

1,1'-(4-Benzyl-2-oxoimidazolidine-1,3-diyl)diethanone (Substituted Oxo Derivative)

  • Structural Differences : Incorporation of a benzyl group at position 4 on the imidazolidine ring .
  • 73–97% for simpler analogs) . Enhanced aromatic interactions may improve stability in organic matrices.

Bicyclo[1.1.1]pentane-based Diethanones (Cage Compounds)

  • Structural Differences : Replaces the imidazolidine ring with a bicyclopentane core .
  • Functional Implications :
    • Cage compounds serve as rigid phenyl isosteres, valuable in drug design for modulating pharmacokinetics.
    • The imidazolidine-thioxo scaffold offers conformational flexibility, advantageous for binding to biological targets .

Stability Considerations

  • Thioxo derivatives may exhibit lower oxidative stability compared to oxo analogs due to sulfur’s susceptibility to oxidation. Stabilization techniques (e.g., inert atmospheres) are critical during synthesis .

Q & A

Q. What are the common synthetic routes for 1,1'-(2-thioxoimidazolidine-1,3-diyl)diethanone, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, acylation of imidazolidine-2-thione derivatives with acetylating agents (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere yields the target compound. Optimization involves adjusting solvent polarity, temperature (e.g., reflux at 40–60°C), and stoichiometric ratios of reactants. Recrystallization from DCM/methanol (1:1) improves purity .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : In DMSO-d6, the thioxoimidazolidine ring protons appear as multiplets (δ 3.45–4.15 ppm), while carbonyl carbons resonate at δ 168–179 ppm. Aromatic protons (if present) are observed at δ 7.4–7.8 ppm .
  • IR : Strong absorption bands at 1721–1767 cm⁻¹ confirm carbonyl (C=O) groups, and a peak near 1171 cm⁻¹ corresponds to C=S stretching .
  • Mass Spectrometry : High-resolution MS (EI+) identifies molecular ions (e.g., m/z 420.1217 for [M-SCSOEt]⁺) .

Q. What biological screening approaches are used to evaluate its cytotoxicity or enzyme inhibition potential?

Methodological Answer: Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48–72 hours of exposure. Enzyme inhibition studies involve kinetic assays (e.g., fluorescence-based) targeting proteases or kinases. Positive controls (e.g., doxorubicin) validate experimental setups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Methodological Answer: Unexpected splitting in NMR may arise from dynamic effects or impurities. Strategies include:

  • Variable-temperature NMR to identify rotational barriers.
  • 2D techniques (COSY, HSQC) to assign coupling pathways.
  • Comparison with computational predictions (DFT-based chemical shift calculations).
    For example, deuterable NH protons in DMSO-d6 (δ ~9.91 ppm) confirm hydrogen bonding interactions .

Q. What mechanistic insights explain the cyclization behavior of intermediates during synthesis?

Methodological Answer: Cyclization often proceeds via intramolecular nucleophilic attack. For instance, AIBN-initiated radical pathways or acid-catalyzed ring closure stabilize the thioxoimidazolidine core. Kinetic studies (e.g., monitoring by TLC or in situ IR) reveal rate-determining steps. Solvent effects (e.g., dioxane vs. ethanol) influence transition-state stabilization .

Q. How do X-ray crystallography and computational modeling complement structural analysis?

Methodological Answer:

  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths (e.g., C=O ~1.21 Å) and dihedral angles. Twinning or high-resolution data (≤1.0 Å) improves accuracy .
  • Computational Modeling : DFT (B3LYP/6-311+G**) predicts electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking in aromatic derivatives) .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: SAR studies involve:

  • Systematic substitution at the imidazolidine ring (e.g., methoxy, nitro groups).
  • Comparative bioactivity assays (e.g., IC₅₀ variations with substituent electronegativity).
  • Docking simulations (AutoDock Vina) to map ligand-receptor interactions (e.g., binding affinity to caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.